(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a dipropylamino group at the 6th position of the pyridine ring and a phenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the dipropylamino group.
Attachment of the Phenyl Group: The phenyl group can be attached to the methanone moiety through Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can undergo oxidation reactions, where the methanone moiety is converted to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Blocks: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The dipropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- (6-(Dimethylamino)pyridin-3-yl)(phenyl)methanone
- (6-(Diethylamino)pyridin-3-yl)(phenyl)methanone
- (6-(Dipropylamino)pyridin-3-yl)(methyl)methanone
Uniqueness:
- The presence of the dipropylamino group at the 6th position of the pyridine ring distinguishes (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone from other similar compounds. This unique substitution pattern can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
[6-(dipropylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H22N2O/c1-3-12-20(13-4-2)17-11-10-16(14-19-17)18(21)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3 |
InChI Key |
KNCIGCCHQYOIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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